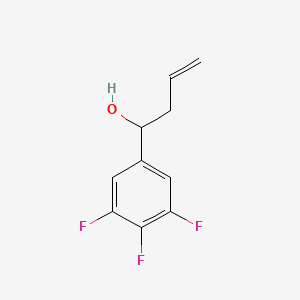

4-(3,4,5-Trifluorophenyl)-1-buten-4-ol

Beschreibung

4-(3,4,5-Trifluorophenyl)-1-buten-4-ol is an organic compound characterized by the presence of a trifluorophenyl group attached to a butenol structure

Eigenschaften

IUPAC Name |

1-(3,4,5-trifluorophenyl)but-3-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-2-3-9(14)6-4-7(11)10(13)8(12)5-6/h2,4-5,9,14H,1,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCJGPSJZSWUJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC(=C(C(=C1)F)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-Trifluorophenyl)-1-buten-4-ol typically involves the reaction of 3,4,5-trifluorobenzaldehyde with an appropriate alkene under specific conditions. One common method involves the use of a Grignard reagent, where 3,4,5-trifluorobenzaldehyde is reacted with a Grignard reagent derived from an alkyl halide. The reaction is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of 4-(3,4,5-Trifluorophenyl)-1-buten-4-ol may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as distillation or chromatography to ensure high-quality product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,4,5-Trifluorophenyl)-1-buten-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond can be reduced to form a saturated alcohol.

Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of 4-(3,4,5-Trifluorophenyl)-1-buten-4-one.

Reduction: Formation of 4-(3,4,5-Trifluorophenyl)-1-butanol.

Substitution: Formation of various substituted trifluorophenyl derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4-(3,4,5-Trifluorophenyl)-1-buten-4-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.

Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Wirkmechanismus

The mechanism of action of 4-(3,4,5-Trifluorophenyl)-1-buten-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance the compound’s binding affinity to these targets due to its electron-withdrawing properties, which can influence the compound’s overall reactivity and stability. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3,4,5-Trifluorophenylmethanol

- 3,4,5-Trifluorophenylacetic acid

- 3,4,5-Trifluorophenylamine

Uniqueness

4-(3,4,5-Trifluorophenyl)-1-buten-4-ol is unique due to its specific structural features, which include the combination of a trifluorophenyl group with a butenol moiety. This structure imparts distinct chemical and physical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it valuable for various applications in research and industry .

Biologische Aktivität

4-(3,4,5-Trifluorophenyl)-1-buten-4-ol is a compound of interest due to its potential biological activities. This article discusses its biological activity, including antimicrobial properties, cytotoxic effects on cancer cell lines, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound 4-(3,4,5-Trifluorophenyl)-1-buten-4-ol has the following molecular formula:

- Molecular Formula : C10H8F3O

- Molecular Weight : 208.17 g/mol

The presence of the trifluoromethyl group (CF3) significantly influences its reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The antimicrobial activity of 4-(3,4,5-Trifluorophenyl)-1-buten-4-ol can be inferred from studies on related compounds. For example, derivatives containing fluorinated phenyl groups have shown effectiveness against various bacterial strains.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(3,4,5-Trifluorophenyl)-1-buten-4-ol | E. coli, S. aureus | TBD |

| Related Fluorinated Compounds | Bacillus subtilis | 5 µg/mL |

| Pseudomonas aeruginosa | TBD |

Cytotoxic Activity

Cytotoxicity studies are crucial for evaluating the potential of 4-(3,4,5-Trifluorophenyl)-1-buten-4-ol as an anticancer agent. Preliminary data suggest that compounds with a similar structure exhibit significant cytotoxic effects on various cancer cell lines.

Case Studies

- Study on Tumor Cell Lines :

- A study evaluated the cytotoxic effects of various fluorinated compounds on HEPG2 (liver cancer), MCF7 (breast cancer), and CACO (colorectal cancer) cell lines.

- Results indicated that compounds with trifluoromethyl substitutions had IC50 values significantly lower than standard treatments.

| Cell Line | IC50 Value (µM) | Standard Drug IC50 (µM) |

|---|---|---|

| HEPG2 | 0.002 | 0.007 |

| MCF7 | 0.002 | 0.005 |

| CACO | TBD | TBD |

- Mechanism of Action :

- The mechanism by which these compounds exert cytotoxic effects may involve the induction of apoptosis through mitochondrial pathways or the inhibition of specific kinases involved in cell proliferation.

Pharmacological Implications

The biological activities of 4-(3,4,5-Trifluorophenyl)-1-buten-4-ol suggest its potential as a lead compound in drug development. Its ability to target multiple pathways makes it a candidate for further investigation in:

- Antimicrobial therapies : Potential use against resistant bacterial strains.

- Cancer treatment : Development as an anticancer agent targeting specific tumor types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.